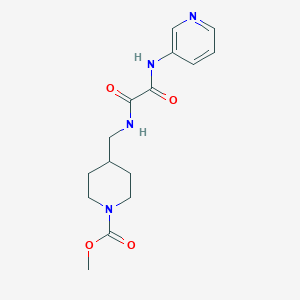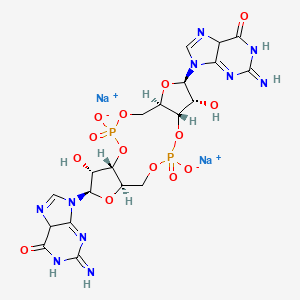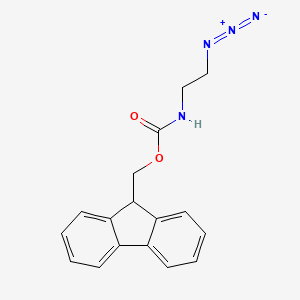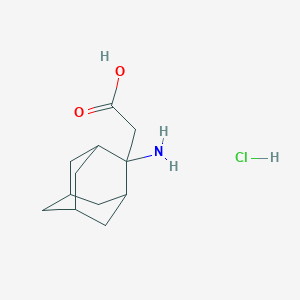
pyridin-3-ylmethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-3-ylmethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Sensing
A Novel Fluorescent Sensor : Research by Mac et al. (2010) introduced a fluorescent dye derived from the 1H-pyrazolo[3,4-b]quinoline skeleton, showcasing its utility as a sensor for detecting small inorganic cations like lithium, sodium, and zinc in polar solvents. This compound employs an electron transfer mechanism for sensing, with its fluorescence properties changing upon cation binding, indicating potential applications in the development of new sensing technologies (Mac et al., 2010).
Organic Synthesis
Water-Mediated Hydroamination : Mohan et al. (2013) described the synthesis of imidazo[1,2-a]pyridines through a "water-mediated" hydroamination process. This method exemplifies innovative approaches to synthesizing complex heterocyclic compounds, highlighting the versatility of pyridine derivatives in organic synthesis (Mohan et al., 2013).
Anticonvulsant Activity
Pyrazolo[3,4-c]isoquinoline Derivatives : A study by Paronikyan et al. (2004) investigated the anticonvulsant properties of pyrazolo[3,4-b]pyrano(thiopyrano)[4,3-d]pyridine and pyrazolo[3,4-c]isoquinoline derivatives. This research underscores the potential therapeutic applications of these compounds in treating convulsive disorders (Paronikyan et al., 2004).
Electroluminescence for OLEDs
High-Efficiency Electroluminescence : Su et al. (2021) explored the electroluminescence properties of iridium(III) complexes with pyrazol-pyridine ligands for use in OLEDs. Their work demonstrates the role of pyridine derivatives in enhancing the performance of organic light-emitting devices, offering insights into the design of more efficient OLED materials (Su et al., 2021).
Eigenschaften
IUPAC Name |
pyridin-3-ylmethyl 4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-23-11-17(10-22-23)19-13-24(12-16-6-2-3-7-18(16)19)20(25)26-14-15-5-4-8-21-9-15/h2-11,19H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMMCFFFSBBNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)OCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2488414.png)

![1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B2488417.png)
![4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2488418.png)
![N-(3'-acetyl-7-methyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2488422.png)

![1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2488424.png)
![2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2488427.png)




![1,7-diisopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2488432.png)

